molecular formula C20H15N5O B2431202 (E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285546-90-8

(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2431202
CAS RN: 1285546-90-8
M. Wt: 341.374
InChI Key: IVUWANDJULQUFZ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NAPH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAPH is a pyrazole derivative that has been synthesized through a variety of methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Photocatalytic Hydrogen Production

A study introduced a novel ligand and its nickel (ii) complex that demonstrated higher sensitization activity on the TiO2 semiconducting system. These molecules facilitate photocatalytic hydrogen production from water using visible light, showcasing long-term stability and significant efficiency in hydrogen generation (Bala, Mondal, Goswami, Pal, & Mondal, 2014).

Fluorescent Sensing for Metal Ions

Research on a new fluorescent sensor highlighted its selectivity and sensitivity towards Zn2+ and Mg2+ ions, making it useful for monitoring intracellular metal ion levels. The sensor's design incorporates a naphthalene group and a pyrazole carbohydrazide, enabling high fluorescence enhancements through chelation-enhanced fluorescence (CHEF) effect (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).

Anticonvulsant Potential

A series of 2-pyrazoline derivatives, including compounds with naphthalene-1-yl and pyridine-2-yl groups, were synthesized and evaluated for anticonvulsant activity. Some derivatives showed appreciable efficacy in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).

Conducting Polymers Synthesis

Research on derivatized bis(pyrrol-2-yl) arylenes, which include naphthalene derivatives, explored their use in electrochemical polymerization. These studies contribute to the development of conducting polymers with low oxidation potentials, showing promise for stable, electrically conducting materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Heterocyclic Synthesis for Medicinal Applications

N-1-Naphthyl-3-oxobutanamide was used in heterocyclic synthesis to produce compounds with potential medicinal applications. This research demonstrates the chemical versatility and potential pharmacological uses of naphthyl-containing compounds in creating bioactive molecules (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).

properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(25-22-13-15-8-3-4-11-21-15)19-12-18(23-24-19)17-10-5-7-14-6-1-2-9-16(14)17/h1-13H,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUWANDJULQUFZ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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